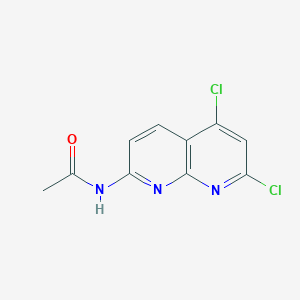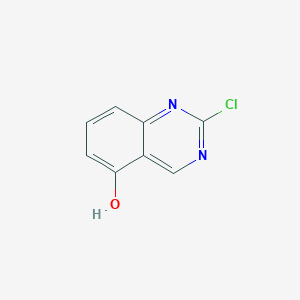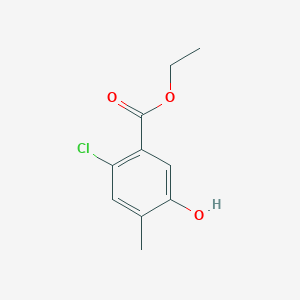![molecular formula C6H3IN2O B13673740 3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
3-Iodoisoxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazolo[4,5-b]pyridine family These compounds are known for their interesting chemical properties and potential biological activities The structure of this compound consists of an isoxazole ring fused to a pyridine ring, with an iodine atom attached to the third position of the isoxazole ring
Preparation Methods
The synthesis of 3-Iodoisoxazolo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles. Another approach is the isoxazole ring closure in functionalized pyridine derivatives. For instance, the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline followed by intramolecular cyclization yields the desired compound . Additionally, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino groups can be converted to isoxazolo[4,5-b]pyridines under the action of sodium hydride in dimethylformamide .
Chemical Reactions Analysis
3-Iodoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include sodium hydride, dimethylformamide, and aniline. For example, the nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2 is a common approach to form the isoxazolo[4,5-b]pyridine skeleton . The major products formed from these reactions are typically derivatives of the isoxazolo[4,5-b]pyridine structure.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial, anticancer, and antiproliferative agent . Additionally, derivatives of this compound have been investigated as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . The compound’s unique structure and biological activities make it a valuable target for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Iodoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to a decrease in the production of androgens and estrogen, which may be beneficial in the treatment of hormone-dependent cancers. The compound’s effects on other biological pathways and targets are still under investigation.
Comparison with Similar Compounds
3-Iodoisoxazolo[4,5-b]pyridine can be compared to other similar compounds, such as isoxazolo[4,5-b]pyridine derivatives and pyrazolo[3,4-b]pyridines. These compounds share a similar heterocyclic structure but differ in their substituents and biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their biomedical applications, including their potential as anticancer and antimicrobial agents . The unique iodine substitution in this compound may contribute to its distinct chemical properties and biological activities, setting it apart from other related compounds.
Properties
Molecular Formula |
C6H3IN2O |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
3-iodo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
InChI Key |
SQTAGYPLPRZYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NO2)I)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)

![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)

